molecular formula C23H24N2O3 B3978872 N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B3978872
M. Wt: 376.4 g/mol
InChI Key: YDVYLEKUWJQCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a substituted phenyl group and an isoindoline moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base (e.g., triethylamine).

    Substitution on the Phenyl Ring: The 3,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or isoindoline rings, introducing new functional groups or substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenyl or isoindoline rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide: Similar structure but with a different isoindoline configuration.

    N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

Uniqueness

N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its isoindoline core and substituted phenyl ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-11-15(2)13-17(12-14)24-21(26)16-7-9-18(10-8-16)25-22(27)19-5-3-4-6-20(19)23(25)28/h7-13,19-20H,3-6H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYLEKUWJQCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.